(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine
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Overview
Description
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine is an organic compound that features an imine functional group. The compound is characterized by the presence of an anthracene moiety attached to the nitrogen atom of the imine group, and a phenyl group attached to the carbon atom of the imine group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine typically involves the condensation reaction between anthracene-2-carbaldehyde and 2-phenylpropan-1-amine. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction mixture is often refluxed in an organic solvent such as ethanol or toluene to ensure complete conversion of the starting materials to the desired imine product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of imine synthesis can be applied. Large-scale production would likely involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for the addition of reagents and removal of by-products would enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl and anthracene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted anthracene or phenyl derivatives.
Scientific Research Applications
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmacophore in drug design and development.
Industry: Used in the synthesis of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine depends on its specific application. In coordination chemistry, the imine nitrogen can coordinate to metal centers, forming stable complexes. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-(Anthracen-2-yl)-2-phenylethan-1-imine: Similar structure but with an ethyl group instead of a propyl group.
(1E)-N-(Anthracen-2-yl)-2-phenylbutan-1-imine: Similar structure but with a butyl group instead of a propyl group.
(1E)-N-(Anthracen-2-yl)-2-phenylpentan-1-imine: Similar structure but with a pentyl group instead of a propyl group.
Uniqueness
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine is unique due to the specific combination of the anthracene and phenyl groups attached to the imine moiety
Properties
CAS No. |
61185-85-1 |
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Molecular Formula |
C23H19N |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-anthracen-2-yl-2-phenylpropan-1-imine |
InChI |
InChI=1S/C23H19N/c1-17(18-7-3-2-4-8-18)16-24-23-12-11-21-13-19-9-5-6-10-20(19)14-22(21)15-23/h2-17H,1H3 |
InChI Key |
UMVKDMSYJQGORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=NC1=CC2=CC3=CC=CC=C3C=C2C=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
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